

Application Notes and Protocols for the Analytical Characterization of ALC-0315

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Compound of Interest

Compound Name: ALC-0315

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of **ALC-0315**, a critical ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics and vaccines. The following sections detail methods for determining the identity and purity of **ALC-0315**, as well as the characterization of **ALC-0315**-containing LNPs, including their physicochemical properties, mRNA encapsulation efficiency, and in vitro and in vivo performance.

ALC-0315 Identity and Purity Assessment

The structural integrity and purity of **ALC-0315** are critical quality attributes that can impact the efficacy and safety of the final LNP product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) are powerful techniques for this purpose.

Purity Analysis by HPLC with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust method for quantifying the purity of **ALC-0315** and detecting non-volatile impurities. Evonik's quality control, for instance, utilizes HPLC-CAD to ensure their **ALC-0315** batches are typically above 99% purity^{[1][2]}.

Table 1: Purity of **ALC-0315** from Different Vendors as Determined by LC-MS^[3]

Vendor	Relative Abundance of ALC-0315 (Peak Area %)
Vendor 1	98.20%
Vendor 2	94.99%
Vendor 3	96.86%

Impurity Identification and Structural Elucidation by LC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with advanced fragmentation techniques like Electron Activated Dissociation (EAD), is instrumental for the identification and structural characterization of **ALC-0315** and its related impurities, even at levels as low as 0.01%[\[3\]](#)[\[4\]](#). A key impurity of concern is the N-oxide of **ALC-0315**, which can lead to the formation of reactive aldehydes that may compromise mRNA integrity.

Sample Preparation:

- Prepare stock solutions of **ALC-0315** in a suitable organic solvent (e.g., ethanol or methanol).
- For analysis of LNPs in plasma, perform a protein precipitation by adding acetonitrile (ACN), followed by centrifugation. Collect the supernatant for injection[\[1\]](#)[\[5\]](#).
- For direct analysis, dilute the **ALC-0315** stock solution in the mobile phase to an appropriate concentration.

Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 150 mm[\[3\]](#)[\[6\]](#)
- Mobile Phase A: 10 mM ammonium acetate in water/methanol/acetonitrile (15/30/55, v/v/v) [\[3\]](#)
- Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (60/40, v/v)[\[3\]](#)

- Flow Rate: 0.3 - 0.5 mL/min[3][6]
- Column Temperature: 70°C[3][6]
- Injection Volume: 2 µL[3][6]
- Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of impurities.

Mass Spectrometry Conditions (ZenoTOF 7600 system):

- Ion Source: OptiFlow Turbo V ion source with Electrospray Ionization (ESI) in positive mode[1][7].
- Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on detected peaks[3].
- Fragmentation: Utilize both Collision-Induced Dissociation (CID) and Electron Activated Dissociation (EAD) for comprehensive structural information. EAD is particularly effective for detailed lipid characterization[3][4][7][8][9].



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Workflow for **ALC-0315** impurity identification and characterization.

Characterization of ALC-0315 Containing Lipid Nanoparticles (LNPs)

The physicochemical properties of LNPs are critical for their in vivo performance, including stability, circulation time, and cellular uptake.

LNP Formulation

LNPs are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA cargo, often using a microfluidic device[3]. The molar ratio of the lipid components is a key formulation parameter. For the Pfizer-BioNTech COVID-19 vaccine, the LNP formulation includes **ALC-0315**, distearoylphosphatidylcholine (DSPC), cholesterol, and a PEGylated lipid[7].

Table 2: Example Molar Ratio for **ALC-0315** LNP Formulation[10]

Lipid Component	Molar Ratio (%)
ALC-0315	46.3
DSPC	9.4
Cholesterol	42.7
PEGylated Lipid	1.6

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of LNPs[11][12]. A narrow size distribution (low PDI, typically < 0.3) is desirable for consistent performance[13]. For higher resolution, Nanoparticle Tracking Analysis (NTA) or Multi-Angle DLS (MADLS) can be employed[11][12][14].

- Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement.
- Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
- Measurement:
 - Transfer the diluted LNP sample to a clean cuvette.

- Place the cuvette in the DLS instrument.
- Perform the measurement according to the instrument's software instructions, typically involving multiple runs for statistical accuracy.
- Data Analysis: The software will calculate the Z-average diameter (mean size) and the PDI from the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

Table 3: Typical Physicochemical Properties of **ALC-0315** LNPs

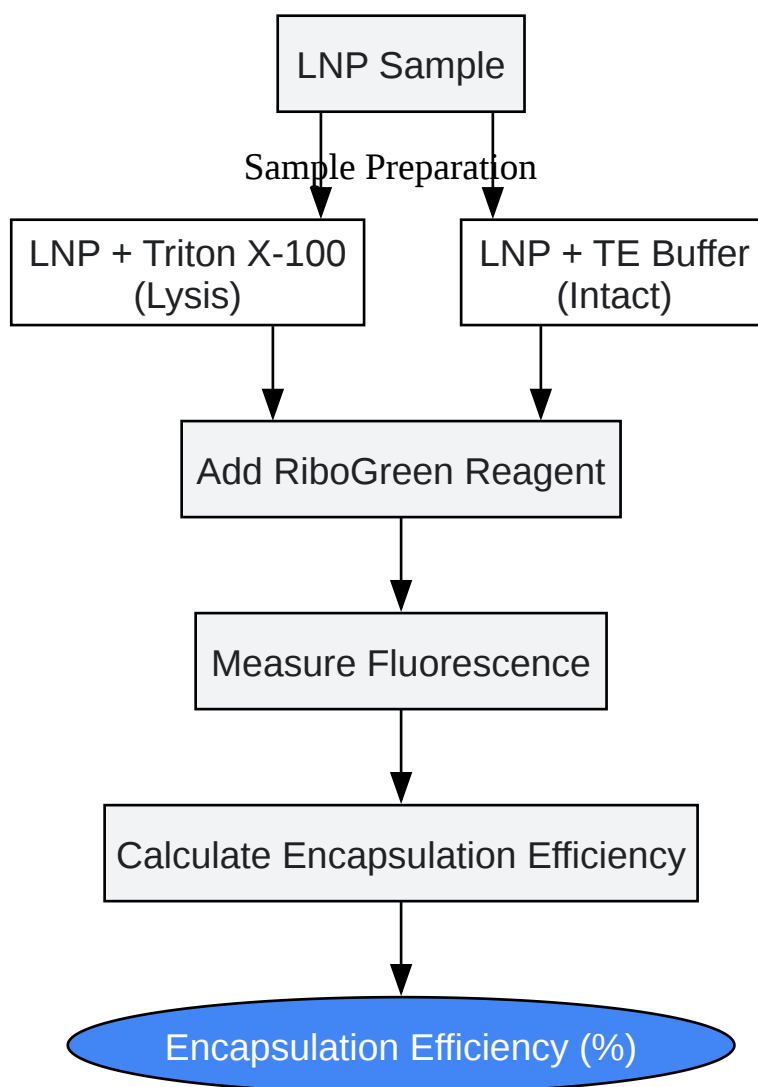
Parameter	Typical Value	Analytical Technique
Size (Hydrodynamic Diameter)	70 - 100 nm[15]	Dynamic Light Scattering (DLS)[11][12]
Polydispersity Index (PDI)	< 0.2[10]	Dynamic Light Scattering (DLS)[11][12]
Zeta Potential	Near-neutral[15]	Electrophoretic Light Scattering[12]
mRNA Encapsulation Efficiency	> 90%[10]	RiboGreen Assay[16][17][18]

mRNA Encapsulation Efficiency

The RiboGreen assay is a sensitive fluorescence-based method used to quantify the amount of mRNA encapsulated within LNPs[16][17][18]. The assay relies on a dye that fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the encapsulation efficiency can be determined.

- Reagent Preparation:
 - Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect the solution from light.
 - Prepare a 2% Triton X-100 solution in TE buffer to lyse the LNPs.

- Standard Curve:
 - Prepare a series of mRNA standards of known concentrations in TE buffer.
- Sample Preparation (in a 96-well plate):
 - Total mRNA: Mix the LNP sample with the Triton X-100 solution to disrupt the particles.
 - Free mRNA: Mix the LNP sample with TE buffer alone.
- Assay:
 - Add the diluted RiboGreen reagent to all wells (standards and samples).
 - Incubate for a short period at room temperature, protected from light.
- Measurement:
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission).
- Calculation:
 - Determine the concentration of total mRNA and free mRNA from the standard curve.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = $[(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}] \times 100$



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Workflow of the RiboGreen assay for mRNA encapsulation efficiency.

In Vitro and In Vivo Performance Evaluation

The ultimate measure of LNP efficacy is its ability to deliver functional mRNA to target cells and elicit a biological response.

In Vitro Transfection

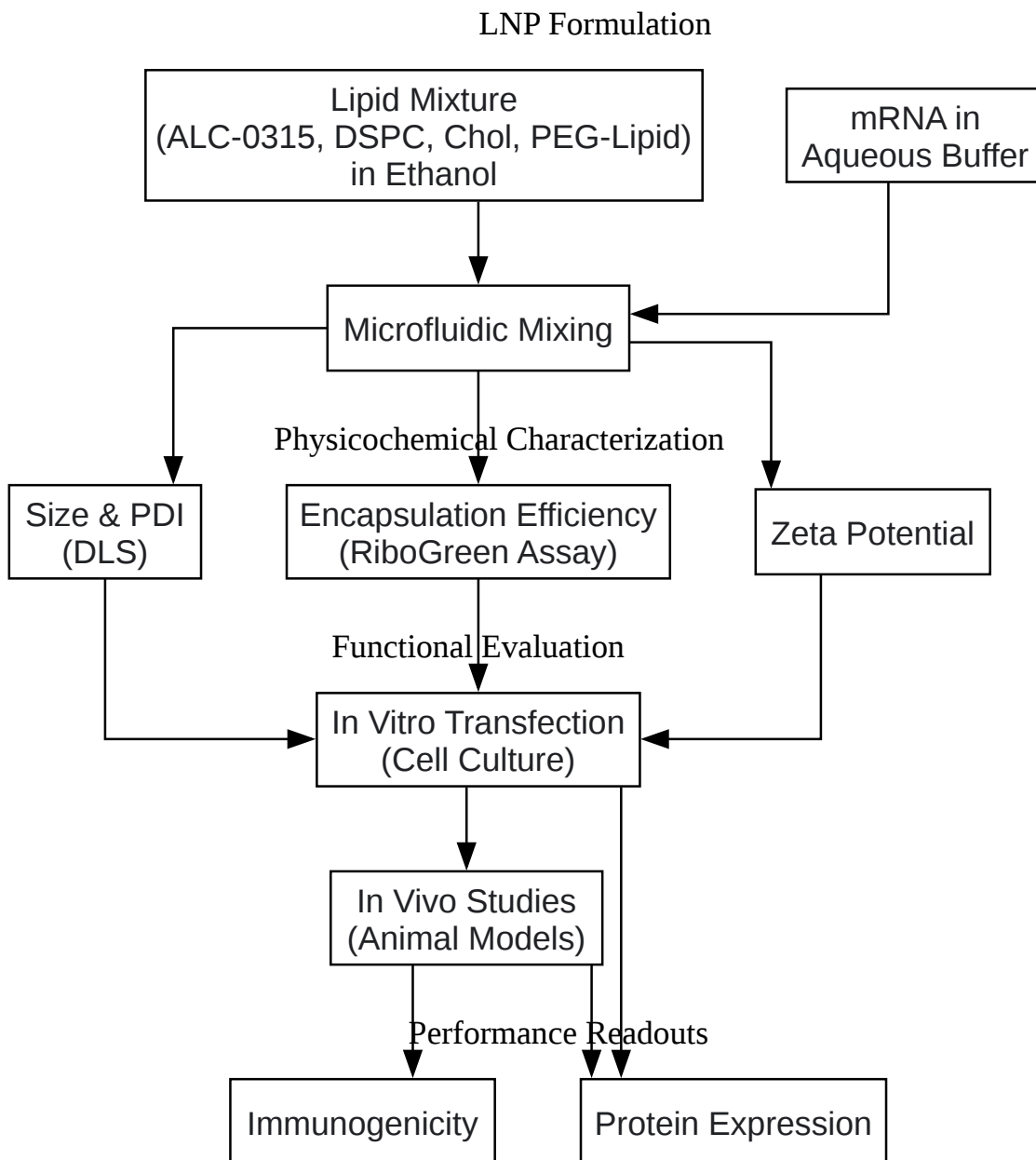
In vitro transfection studies using cultured cell lines are essential for the initial screening and optimization of LNP formulations. The expression of a reporter protein (e.g., luciferase or Green Fluorescent Protein) encoded by the mRNA is a common readout.

- **Cell Seeding:** Seed the desired cell line (e.g., HEK293, HeLa) in a multi-well plate and allow them to adhere overnight.
- **LNP Treatment:** Dilute the mRNA-LNPs in cell culture medium and add them to the cells.
- **Incubation:** Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
- **Analysis:**
 - For luciferase expression, lyse the cells and measure the luminescent signal using a luciferase assay kit.
 - For GFP expression, visualize the cells using fluorescence microscopy or quantify the percentage of fluorescent cells by flow cytometry.

In Vivo Evaluation in Animal Models

In vivo studies, typically in mice, are crucial for assessing the biodistribution, protein expression, and immunogenicity of LNP-delivered mRNA[5][19][20].

- **Animal Model:** Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
- **Administration:** Administer the mRNA-LNP vaccine via the desired route (e.g., intramuscular injection).
- **Sample Collection:** Collect blood samples at various time points post-vaccination to assess the antibody response. Spleens and lymph nodes can also be harvested to analyze T-cell responses.
- **Immunological Assays:**
 - **Humoral Response:** Measure antigen-specific antibody titers (e.g., IgG) in the serum using ELISA.
 - **Cellular Response:** Isolate splenocytes or lymphocytes and perform assays such as ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T-cell responses.



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A comprehensive workflow for LNP formulation and evaluation.

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